molecular formula C7H3Cl2NO2 B3144850 Pyridine-2,5-dicarbonyl chloride CAS No. 5620-35-9

Pyridine-2,5-dicarbonyl chloride

Cat. No. B3144850
CAS RN: 5620-35-9
M. Wt: 204.01 g/mol
InChI Key: RWEWEOKGGLQXPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Most syntheses of pyridine rings rely upon one of two approaches: the condensation of carbonyl compounds or cycloaddition reactions . A simpler approach relies on condensation of 1,5 diones followed by oxidation .


Molecular Structure Analysis

The molecular structure of Pyridine-2,5-dicarbonyl chloride has been characterized by elemental analysis, Fourier transform infrared spectroscopy, thermogravimetric analysis, and powder and single-crystal X-ray diffraction .


Chemical Reactions Analysis

This compound is used in the synthesis of novel polyamides. These polyamides exhibit unique properties due to the incorporation of the pyridyl moiety in the polymer chain.


Physical And Chemical Properties Analysis

This compound is a colorless liquid with a pungent odor and is soluble in organic solvents. Its molecular weight is 204.01 g/mol.

Scientific Research Applications

Synthesis of New Polyamides

  • Application : Pyridine-2,5-dicarbonyl chloride is used in the synthesis of novel polyamides. These polyamides exhibit unique properties due to the incorporation of the pyridyl moiety in the polymer chain.
  • Details : Polyamides synthesized through polycondensation reactions involving this compound show high yields, good solubility in polar solvents, and thermal stability.
  • References :
    • Faghihi & Mozaffari (2008) in the Journal of Applied Polymer Science and Turkish Journal of Chemistry discussed the synthesis and characterization of new polyamides based on 2,5‐bis[(4‐carboxyanilino) carbonyl] pyridine and aromatic diamines (Faghihi & Mozaffari, 2008).

Modular Synthesis of Polysubstituted and Fused Pyridines

  • Application : It plays a role in the one-pot synthesis of polysubstituted and fused pyridines. This process is important in various chemical syntheses and pharmaceutical applications.
  • Details : The use of 2-fluoro-1,3-dicarbonyl initiates a Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for synthesizing these pyridines.
  • References :

Creation of Liquid Crystalline Compounds

  • Application : this compound is instrumental in synthesizing liquid crystalline compounds, which have applications in advanced materials and display technologies.
  • Details : The compound is used to synthesize regioselective 1,2-dihydropyridine intermediates, which are then oxidized to produce liquid crystalline compounds.
  • References :
    • Chia et al. (2001) in Tetrahedron Letters explored this novel synthesis method (Chia et al., 2001).

Synthesis of Metal Complexes

  • Application : It is utilized in the synthesis of various metal complexes, including rhenium and copper complexes, which have potential applications in catalysis and materials science.
  • Details : The compound is used to create complexes with unique luminescent properties and catalytic abilities.
  • References :
    • Li et al. (2012) in Organometallics researched the synthesis of blue-green luminescent rhenium(I) tricarbonyl complexes (Li et al., 2012).
    • Stephan et al. (2022) in Dalton Transactions investigated the synthesis and reactivity of dinuclear copper(I) pyridine diimine complexes (Stephan et al., 2022).

Mechanism of Action

Safety and Hazards

Pyridine-2,5-dicarbonyl chloride is highly flammable and causes skin irritation and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

pyridine-2,5-dicarbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO2/c8-6(11)4-1-2-5(7(9)12)10-3-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEWEOKGGLQXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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